Home > Products > Screening Compounds P12370 > 4-[5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
4-[5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid -

4-[5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Catalog Number: EVT-4243770
CAS Number:
Molecular Formula: C23H26N2O7
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-(4-Bromophenyl))-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound B8)

Compound Description: Compound B8 is a synthesized pyrazoline derivative investigated for its toxicological effects on rainbow trout (Oncorhynchus mykiss). [] Studies showed that exposure to 1 mg/L of Compound B8 significantly increased malondialdehyde (MDA) levels in the liver and gills of the fish, indicating tissue damage due to oxidative stress. [] Additionally, it led to a significant decrease in the activity of antioxidant enzymes glutathione peroxidase (GPx) and superoxide dismutase (SOD). [] Hematological parameters were also affected, with significant changes observed in white blood cell count, erythrocyte numbers, hemoglobin concentrations, hematocrit levels, and platelet numbers. [] Exposure to higher doses (2.5 mg/L) of Compound B8 suggested potential for acute anemia in the fish. []

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: This compound is a novel benzenesulfonamide derivative investigated for its effects on antioxidant enzymes and hematological parameters of rainbow trout (Oncorhynchus mykiss). []

4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1)benzenesulfonamide (Compound 5)

Compound Description: Compound 5 is a pyrazoline compound synthesized from the cyclocondensation reaction of 4-hydrazinylbenzenesulfonamide with a chalcone derivative. [] It demonstrated lower tyrosinase enzyme inhibitory activity compared to the positive control, kojic acid, in an in vitro assay against tyrosinase from Agaricus bisporus. [] The IC50 value of Compound 5 was determined to be 262.15 µM, significantly higher than kojic acid's IC50 value of 88.52 µM. []

Relevance: Compound 5 shares the same pyrazoline core structure and benzenesulfonamide substituent at position 1 as 4-[5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid. [] The key difference lies in the substitution pattern of the methoxy groups on the phenyl rings attached to the pyrazoline core. Compound 5 has a 2,3-dimethoxyphenyl group at position 5 and a 4-methoxyphenyl group at position 3, in contrast to the 2,5-dimethoxyphenyl and 3,4-dimethoxyphenyl substituents in the main compound. [] This variation in methoxy substitution may contribute to the observed difference in tyrosinase inhibitory activity. []

(E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone 4)

Compound Description: Chalcone 4 is a precursor used in the synthesis of Compound 5. [] It undergoes cyclocondensation reaction with 4-hydrazinylbenzenesulfonamide to form the pyrazoline compound. []

Relevance: This chalcone is a crucial intermediate in the synthesis of Compound 5, which is structurally related to 4-[5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid. [] Chalcone 4 provides the basic carbon skeleton for the formation of the pyrazoline ring in Compound 5, highlighting the synthetic connection between these compounds. []

4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105)

Compound Description: DQP-1105 is an N-methyl-d-aspartate (NMDA) receptor antagonist that selectively inhibits GluN2C- and GluN2D-containing receptors. [] It exhibits noncompetitive inhibition with IC50 values significantly lower than those for other NMDA receptor subtypes (GluN2A-, GluN2B-), AMPA receptors (GluA1-), and kainate receptors (GluK2-). [] Studies on single-channel currents suggest that DQP-1105 inhibits a pregating step in receptor activation without affecting the stability of the open pore conformation or the channel closing rate. [] The selectivity of DQP-1105 for GluN2C/D is attributed to two key residues in the lower lobe of the GluN2 agonist binding domain. []

Relevance: DQP-1105 shares a common structural motif of a pyrazoline ring with a 4-bromophenyl substituent at position 5 with 4-[5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid. [] Both compounds also possess a 4-oxobutanoic acid moiety, although DQP-1105 lacks the dimethoxyphenyl substituents present in the main compound. [] This structural similarity suggests a potential connection in their binding modes and receptor interactions, despite targeting different receptor families. []

Properties

Product Name

4-[5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

IUPAC Name

4-[3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Molecular Formula

C23H26N2O7

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C23H26N2O7/c1-29-15-6-8-19(30-2)16(12-15)18-13-17(24-25(18)22(26)9-10-23(27)28)14-5-7-20(31-3)21(11-14)32-4/h5-8,11-12,18H,9-10,13H2,1-4H3,(H,27,28)

InChI Key

LSSWKNBHPHCVBE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.